molecular formula C16H25NO2 B7595089 N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine

N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine

Cat. No. B7595089
M. Wt: 263.37 g/mol
InChI Key: DZOBVVQDQNSTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine, also known as MBMC, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MBMC is a synthetic compound that is not found naturally in any plant or animal species.

Mechanism of Action

The mechanism of action of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is not fully understood. However, it is believed to exert its psychoactive effects by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been shown to increase the release of these neurotransmitters, leading to increased activity in the brain. This increased activity is responsible for the psychoactive effects of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine.
Biochemical and Physiological Effects:
N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also produces subjective effects such as euphoria, increased sociability, and altered perception of time and space. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been shown to have a high potential for abuse and dependence, which is a cause for concern.

Advantages and Limitations for Lab Experiments

N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has several advantages and limitations for lab experiments. Its psychoactive effects make it useful for studying the mechanisms of action of neurotransmitters in the brain. However, its potential for abuse and dependence makes it difficult to conduct experiments involving human subjects. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is also a synthetic compound, which means that it may not accurately mimic the effects of naturally occurring substances in the brain.

Future Directions

There are several future directions for research on N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine. One area of interest is its potential therapeutic applications in the treatment of mood disorders and addiction. Further research is needed to determine the safety and efficacy of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine in humans. Another area of interest is the development of new synthetic compounds that may have similar or improved psychoactive effects. This could lead to the discovery of new drugs that may be useful in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is synthesized through a multi-step process involving the reaction of 3-(3-methoxyphenyl)cyclobutan-1-amine with 4-methoxybutan-2-yl chloride in the presence of a base. The resulting product is then purified through chromatography to obtain the final compound. The synthesis method of N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has been the subject of several scientific studies due to its psychoactive effects. It has been shown to exhibit agonist activity at the serotonin 5-HT2A receptor, which is responsible for the regulation of mood, cognition, and perception. N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine has also been found to have affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. These findings suggest that N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine may have potential therapeutic applications in the treatment of mood disorders and addiction.

properties

IUPAC Name

N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12(7-8-18-2)17-15-9-14(10-15)13-5-4-6-16(11-13)19-3/h4-6,11-12,14-15,17H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOBVVQDQNSTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)NC1CC(C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybutan-2-yl)-3-(3-methoxyphenyl)cyclobutan-1-amine

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